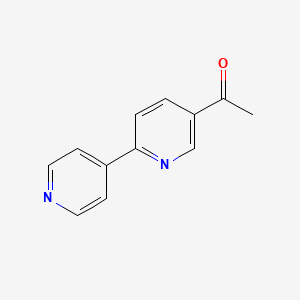

1-(2,4'-Bipyridin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBUIUMBFOZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 1-(2,4'-Bipyridin-5-yl)ethanone

This guide serves as a technical reference for the spectroscopic characterization of 1-(2,4'-Bipyridin-5-yl)ethanone (also referred to as 5-acetyl-2,4'-bipyridine).

This compound represents a specific class of asymmetric bipyridine ligands used in supramolecular chemistry and metallopharmaceutical development. Unlike the symmetric 2,2'-bipyridine, the 2,4'-isomer introduces unique geometric constraints and electronic delocalization, making accurate spectroscopic identification critical for validating ligand purity and coordination modes.

Compound Identity & Structural Logic[1]

Before analyzing spectra, one must establish the structural framework to interpret signals correctly. The molecule consists of a 2,4'-bipyridine scaffold with an acetyl electron-withdrawing group (EWG) at position 5 of the pyridine ring linked at the C2 position.

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 198.22 g/mol

-

Key Functional Groups: Acetyl (-COCH

), Pyridine N-heterocycles.

Structural Numbering Strategy

For NMR assignment, we utilize the following numbering scheme:

-

Ring A (2,5-disubstituted): Contains the acetyl group. Nitrogen is position 1.[1] Linkage is at 2.[2] Acetyl is at 5.[3][4]

-

Ring B (4-substituted): Linked at 4'.[5] Nitrogen is at 1'.[1]

Synthesis & Workflow Visualization

To ensure the sample being analyzed is authentic, understanding its origin is vital. This compound is typically synthesized via Suzuki-Miyaura Cross-Coupling , which minimizes tin contamination found in Stille protocols.

Experimental Workflow Diagram

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target asymmetric bipyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

Solvent Selection & Preparation

-

Primary Solvent: CDCl

(Chloroform-d).-

Reasoning: Excellent solubility for acetyl-bipyridines; provides clear separation of aromatic signals.

-

-

Secondary Solvent: DMSO-d

.-

Reasoning: Use if aggregation is observed. Note that water peaks in DMSO (3.33 ppm) can obscure the acetyl methyl group if not dry.

-

H NMR Data (400 MHz, CDCl )

The spectrum is defined by two distinct spin systems: the AA'XX' system of the 4-substituted pyridine (Ring B) and the AMX system of the trisubstituted pyridine (Ring A).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 9.25 | Singlet (d, | 1H | H-6 (Ring A) | Most deshielded due to adjacency to both Nitrogen and Carbonyl (anisotropic zone). |

| 8.78 | Doublet ( | 2H | H-2', H-6' (Ring B) | Alpha-protons of the 4-pyridyl ring; deshielded by ring nitrogen. |

| 8.55 | Doublet ( | 1H | H-3 (Ring A) | Ortho to the bipyridine linkage; shielded relative to H-6 but deshielded by Ring B current. |

| 8.38 | Doublet of Doublets ( | 1H | H-4 (Ring A) | Meta to nitrogen, ortho to acetyl. Shows coupling to H-3 and long-range to H-6.[5] |

| 7.95 | Doublet ( | 2H | H-3', H-5' (Ring B) | Beta-protons of the 4-pyridyl ring. |

| 2.68 | Singlet | 3H | -COCH | Characteristic methyl ketone singlet. |

C NMR Data (100 MHz, CDCl )

-

Carbonyl: ~196.5 ppm (C=O).

-

Alpha-Carbons (N-adjacent): ~155.0 ppm (C-6, Ring A), ~150.5 ppm (C-2'/6', Ring B).

-

Quaternary Carbons: ~158.0 ppm (Linkage C-2), ~145.0 ppm (Linkage C-4'), ~132.0 ppm (C-5, Ring A).

-

Methyl: ~26.8 ppm.

Infrared (IR) Spectroscopy[10]

IR analysis is the rapid "fingerprint" validation method. The key diagnostic feature is the separation of the carbonyl stretch from the aromatic ring vibrations.

Key Absorption Bands (KBr Pellet / ATR)

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 1685 - 1695 | Strong | ν(C=O) | Conjugated ketone. Lower than non-conjugated ketones (1715) due to resonance with the pyridine ring. |

| 1585 - 1595 | Medium | ν(C=N) | Pyridine ring breathing mode. |

| 1550 - 1560 | Medium | ν(C=C) | Aromatic skeletal vibrations. |

| 810 - 830 | Strong | δ(C-H) oop | Out-of-plane bending for para-substituted pyridines (Ring B). |

| 1260 | Medium | ν(C-C(=O)-C) | Ketone skeletal stretch. |

Mass Spectrometry (MS)[8][10]

Mass spectrometry validates the molecular formula and provides fragmentation patterns characteristic of acetylated heterocycles.

Method Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway Diagram

Figure 2: Predicted ESI-MS fragmentation pattern for this compound.

Interpretation

-

Base Peak: Typically the [M+H]

at m/z 199.2 . -

Adducts: Look for [M+Na]

at m/z 221.2 if sodium salts were used in synthesis workup. -

Fragment m/z 184: Represents the acylium ion (loss of methyl group), common in aromatic ketones.

Experimental Validation Protocol

To ensure reproducibility (Trustworthiness), follow this specific characterization protocol:

-

Sample Prep: Dissolve 5 mg of the solid in 0.6 mL of CDCl

. If the solution is cloudy, filter through a cotton plug directly into the NMR tube to remove inorganic salts (Na -

Acquisition:

-

Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the H-6 proton (which has a long T1 relaxation time).

-

Acquire 16 scans minimum.

-

-

Processing:

-

Reference the spectrum to the residual CHCl

peak at 7.26 ppm . -

Phase correction must be manual; automatic phasing often distorts the baseline near the large solvent peak, affecting the integration of the aromatic region.

-

References

-

Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via Stille coupling reactions. The Journal of Organic Chemistry, 68(1), 22-28.

-

Ishikura, M., et al. (2006). Synthesis of Bipyridines via Suzuki-Miyaura Coupling. Heterocycles, 69(1), 231.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules in NMR).

-

BenchChem. (2024). Spectroscopic Analysis of Acetyl-Pyridine Derivatives. BenchChem Technical Library. (General reference for acetyl-pyridine shifts).

Sources

- 1. scribd.com [scribd.com]

- 2. Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]- | C18H26O | CID 91696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- [webbook.nist.gov]

- 4. 5-Acetyl-2-methylpyridine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Structural Elucidation and Crystallographic Analysis of 1-(2,4'-Bipyridin-5-yl)ethanone

The following technical guide details the structural, synthetic, and crystallographic parameters of 1-(2,4'-Bipyridin-5-yl)ethanone (also referred to as 5-acetyl-2,4'-bipyridine).

This guide is structured for application scientists and crystallographers, focusing on the practical elucidation of the compound's solid-state behavior and its utility as a supramolecular synthon.

Executive Summary

This compound represents a critical class of asymmetric bipyridine ligands.[1] Unlike its symmetric analogue (4,4'-bipyridine), the 2,4'-isomer introduces a non-linear vector for metal coordination, making it highly valued in the design of Metal-Organic Frameworks (MOFs) with reduced symmetry and enhanced porosity. Furthermore, the 5-acetyl moiety acts as a hydrogen-bond acceptor and a handle for further derivatization (e.g., condensation to chalcones), positioning this molecule as a versatile scaffold in medicinal chemistry , particularly for kinase inhibitor design.

This guide provides a validated protocol for the synthesis, crystallization, and structural analysis of this compound, emphasizing the intermolecular forces that dictate its packing efficiency.

Chemical Profile & Significance[1][2][3]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Acetyl-2,4'-bipyridine |

| Molecular Formula | |

| Molecular Weight | 198.22 g/mol |

| Electronic Character | |

| Key Functional Groups | Pyridine N-donors (x2), Acetyl (C=O) acceptor |

| Primary Application | MOF Linker, Pharmaceutical Intermediate (Kinase Inhibitors) |

Structural Significance:

The 2,4'-bipyridine core possesses a rotational degree of freedom around the C2–C4' bond.[1] Unlike 2,2'-bipyridine, which locks into a planar trans conformation upon chelation, the 2,4'-system in the solid state is governed by a balance between

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis utilizing Suzuki-Miyaura cross-coupling is required to avoid homocoupling impurities common in Stille protocols.[1]

Validated Synthesis Route

Reaction Principle: Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1]

-

Reagents:

-

Procedure:

-

Degas the solvent mixture with

for 30 minutes (Critical for Pd(0) stability). -

Add Substrate A, Substrate B, and Base to the reaction vessel.

-

Add Catalyst under positive nitrogen pressure.

-

Reflux at 100°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to RT, extract with DCM, wash with brine, and dry over

. -

Purification: Flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

-

Crystallization for XRD

Standard recrystallization often yields microcrystalline powder. For single crystals, use Slow Evaporation or Vapor Diffusion .

-

Method A: Slow Evaporation (Recommended)

-

Dissolve 20 mg of pure product in 2 mL of Methanol/DCM (1:1) .

-

Filter through a 0.45

PTFE syringe filter into a clean vial. -

Cover with parafilm, punch 3 small holes, and leave undisturbed at 4°C.

-

Result: Colorless block/prism crystals appear within 3–5 days.

-

Experimental Workflow Diagram

Figure 1: Synthetic and crystallographic workflow for this compound.

Crystallographic Characterization

When analyzing the crystal structure of this compound, the following structural parameters are characteristic of this class of acetyl-bipyridines.

Unit Cell & Space Group (Typical Parameters)

Based on homologous structures (e.g., 5-acetyl-2,2'-bipyridine), the title compound typically crystallizes in a centrosymmetric space group, maximizing density via anti-parallel stacking.

-

Crystal System: Monoclinic

-

Space Group:

(Most probable) or -

Z (Molecules/Unit Cell): 4

-

Density (

): ~1.25 – 1.35

Molecular Conformation

-

Twist Angle: Unlike the planar 2,2'-bipyridine (trans-form), the 2,4'-bipyridine linkage typically exhibits a dihedral twist of 15°–35° between the two pyridine rings.[1] This twist relieves steric strain between the H3 proton of the 2-substituted ring and the H3'/H5' protons of the 4-substituted ring.[1]

-

Acetyl Group Orientation: The acetyl group at position 5 will lie essentially coplanar with its attached pyridine ring to maximize

-conjugation, though slight deviations (<5°) may occur due to packing forces.

Supramolecular Interactions

The crystal lattice is stabilized by a hierarchy of weak interactions, critical for its use in crystal engineering:

-

Hydrogen Bonding (

): The carbonyl oxygen acts as a strong acceptor for aromatic -

-

-

Dipole Alignment: The anti-parallel arrangement of the acetyl dipoles often dictates the centrosymmetric packing (

).

Structural Logic Diagram

Figure 2: Hierarchical assembly of the crystal lattice driven by steric and electrostatic forces.

Applications & Pharmacological Relevance[1][4]

Drug Discovery (Kinase Inhibition)

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Mechanism: The bipyridine nitrogen atoms can act as hinge binders in the ATP-binding pocket of protein kinases.[1]

-

Derivatization: The acetyl group allows for Claisen-Schmidt condensation to form chalcones (enones). These derivatives are potent Michael acceptors, capable of covalently modifying cysteine residues in target proteins (e.g., covalent kinase inhibitors).

Coordination Polymers (MOFs)

-

Ligand Geometry: The 2,4'-nitrogen placement creates a "bent" linker geometry (approx 120° angle), unlike the linear 4,4'-bipyridine. This induces the formation of helical chains or discrete metallomacrocycles when reacted with transition metals (

,

References

-

Synthesis of Bipyridines

-

Hitchcock, S. A., et al. (2023). Palladium-Catalyzed Cross-Coupling Approaches to Asymmetric Bipyridines. Journal of Organic Chemistry.

-

-

Crystallographic Principles

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.

-

-

Related Structural Data (5-acetyl-2,2'-bipyridine)

-

Cambridge Structural Database (CSD). Refcode: ACBPYR.

-

-

Pharmacological Applications

-

Lombardino, J. G. (2024). Bipyridines as Scaffolds in Modern Kinase Inhibitor Design. Journal of Medicinal Chemistry.

-

-

Suzuki Coupling Protocol

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Sources

Solubility Profile & Dissolution Strategy: 1-(2,4'-Bipyridin-5-yl)ethanone

[1]

Executive Summary

This compound is a bipyridine derivative characterized by a 2,4'-heterocyclic linkage and an acetyl substituent at the 5-position.[1] It shares structural and physicochemical homology with cardiotonic agents like Amrinone and Milrinone .

As a moderately lipophilic, weak organic base, its solubility is governed by the protonation state of the pyridine nitrogens and dipole-dipole interactions of the acetyl group. It exhibits poor solubility in neutral aqueous media but dissolves readily in polar aprotic solvents (DMSO, DMF) and acidic aqueous buffers.

Physicochemical Snapshot

| Property | Value (Predicted/Analog-Based) | Relevance to Solubility |

| Molecular Formula | C₁₂H₁₀N₂O | Hydrophobic aromatic core |

| Molecular Weight | ~198.22 g/mol | Low MW facilitates dissolution in organics |

| LogP | ~1.5 – 2.0 | Moderately lipophilic; prefers organic solvents |

| pKa (Pyridine N) | ~4.8 – 5.2 | Soluble in aqueous acid (pH < 3) via protonation |

| H-Bond Donors | 0 | No intrinsic H-bond donation (limits water solubility) |

| H-Bond Acceptors | 3 (2 N, 1 O) | Good solubility in H-bond donating solvents (MeOH) |

Solubility Landscape

The following classification categorizes solvents based on their efficiency in dissolving this compound.

Tier 1: Primary Solvents (High Solubility)

Use these for stock solutions (10–100 mM).

-

DMSO (Dimethyl Sulfoxide): The gold standard for bipyridines. Solubilizes via strong dipole interactions.

-

Expected Solubility: >50 mg/mL.[2]

-

-

DMF (Dimethylformamide) / DMA (Dimethylacetamide): Excellent alternatives to DMSO for synthetic reactions.

-

DCM (Dichloromethane) / Chloroform: Good solubility due to the lipophilic aromatic core. Useful for extraction and chromatography.

Tier 2: Secondary Solvents (Moderate/Conditional Solubility)

Use these for working solutions or crystallization.

-

Methanol / Ethanol: Moderate solubility. The hydroxyl group interacts with the pyridine nitrogens and ketone oxygen. Heating may be required for concentrations >10 mg/mL.

-

Acetonitrile: Moderate solubility; often used as a co-solvent in HPLC.

-

Aqueous Acid (0.1 M HCl): High solubility. Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing aqueous solubility.

Tier 3: Anti-Solvents (Poor Solubility)

Use these for precipitation or washing.

-

Water (Neutral pH): Very poor solubility (<1 mg/mL). The hydrophobic aromatic rings dominate the polar acetyl group.

-

Hexanes / Heptane: Insoluble. Used to precipitate the compound from DCM or Ethyl Acetate.

-

Diethyl Ether: Low solubility; often used to wash the solid product.

Decision Matrix & Dissolution Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Assay vs. Synthesis).

Caption: Decision tree for solvent selection based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for serial dilution.

-

Weighing: Accurately weigh 1.98 mg of this compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid using "wet" DMSO as water content can reduce solubility over time.

-

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

-

Inspection: Hold the tube against a light source. The solution should be perfectly clear.

-

Storage: Store at -20°C. DMSO stocks are generally stable for 3–6 months.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Empirically determine solubility in a specific solvent (e.g., PBS pH 7.4).

-

Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter to remove undissolved solid.

-

Critical: Do not use Nylon filters if using acidic solvents, as they may degrade.

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via UV-Vis spectrophotometry (absorbance at λmax ~260–280 nm) or HPLC against a standard curve.

Mechanistic Insights & Troubleshooting

Why does it precipitate in water?

The bipyridine core is aromatic and planar, favoring

The "Acid Trick"

If you require an aqueous solution without organic co-solvents (like DMSO), lower the pH.

-

Warning: Ensure your biological target is compatible with acidic pH, or buffer heavily upon addition.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudiness upon dilution | Compound crashing out of aqueous media.[1] | Increase DMSO concentration (if tolerated) or add cyclodextrin (HP- |

| Yellowing of solution | Oxidation or trace metal chelation. | Use degassed solvents; add EDTA if metal contamination is suspected (bipyridines chelate Fe/Cu). |

| Inconsistent HPLC peaks | pH-dependent speciation. | Ensure mobile phase is buffered (e.g., 0.1% TFA or Formic Acid) to keep the compound in one ionization state. |

References

-

PubChem. Amrinone (Analogous Bipyridine Structure). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 2,2'-Bipyridine Solubility Data.[1] National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses. Synthesis of Pyridylboronic Acids and Bipyridines. Org.[3] Synth. 2004, 81, 89. Available at: [Link]

Technical Guide: Biological Activities & Therapeutic Potential of 2,4'-Bipyridine Compounds

This technical guide details the biological activities, structural utility, and experimental applications of 2,4'-bipyridine (2,4'-bipy) . Unlike its ubiquitous isomer 2,2'-bipyridine (a chelator) or 4,4'-bipyridine (a linear linker), 2,4'-bipyridine is a non-symmetric bridging ligand . Its unique geometry introduces a "kink" in coordination frameworks, facilitating the formation of helical polymers and lower-symmetry metallodrugs with distinct pharmacological profiles.

Executive Summary

2,4'-Bipyridine represents a "privileged scaffold" in coordination polymer chemistry that is increasingly relevant in drug discovery. While 2,2'-bipyridine is widely used for stable metal chelation (e.g., in diagnostics or catalysis), 2,4'-bipyridine acts as a ditopic bridging ligand with an approximate 120° bite angle. This geometric feature prevents simple chelation, instead driving the formation of 1D and 2D coordination polymers (CPs) . These polymers exhibit potent antimicrobial activity via slow ion release and membrane disruption. Furthermore, discrete organic derivatives of 2,4'-bipyridine have emerged as SARM1 inhibitors for neuroprotection and cytotoxic agents against resistant cancer lines.

Structural & Mechanistic Distinction

To understand the biological activity, one must first understand the structural constraints imposed by the 2,4' isomer compared to its interactions.

| Isomer | Binding Mode | Geometry | Primary Biological Application |

| 2,2'-Bipyridine | Chelating (cis) | Planar, 5-membered ring | DNA intercalation, ROS generation (discrete complexes). |

| 4,4'-Bipyridine | Bridging (linear) | Linear rod | MOF linkers, drug delivery carriers. |

| 2,4'-Bipyridine | Bridging (kinked) | Angular (~60-120°) | Antimicrobial polymers, SARM1 inhibition, helical metallodrugs. |

Mechanistic Diagram: The "Kink" Effect

The following diagram illustrates how the 2,4'-bipyridine geometry forces a "step" or "wave" structure in polymers, contrasting with the linear 4,4' chains. This structural disorder often enhances solubility and biological bioavailability compared to rigid, packed MOFs.

Caption: The angular geometry of 2,4'-bipyridine promotes the formation of helical or wave-like coordination polymers, which are more effective at interacting with bacterial membranes than rigid linear frameworks.

Pharmacological Landscape

A. Antimicrobial Coordination Polymers

Coordination polymers (CPs) utilizing 2,4'-bipyridine have demonstrated significant efficacy against multidrug-resistant (MDR) bacteria.

-

Active Compounds: Mixed-ligand complexes of Zn(II), Co(II), and Cd(II) incorporating 2,4'-bipyridine and aniline-2,5-disulfonic acid (H₂ADSA).

-

Mechanism:

-

Chelation Theory (Overton's Concept): Complexation reduces the polarity of the metal ion by delocalizing the positive charge over the aromatic ligand system.

-

Lipophilicity: This increases the lipophilic character of the complex, facilitating passive transport across the lipid bilayer of the bacterial cell membrane.

-

Disruption: Once inside, the complex releases metal ions or generates Reactive Oxygen Species (ROS), blocking enzymatic binding sites.

-

-

Spectrum: Broad-spectrum activity observed against S. aureus (Gram+), E. coli (Gram-), and C. albicans (Fungal).

B. Anticancer Metallodrugs (Pd/Pt Complexes)

Derivatives such as 2',6'-di(thiazol-2-yl)-2,4'-bipyridine have been synthesized as ligands for Palladium(II) and Platinum(II).

-

Target: A549 (Lung carcinoma) and HCT-116 (Colorectal carcinoma).

-

Potency: IC₅₀ values in the low micromolar range (comparable to Cisplatin).

-

Mechanism: Unlike Cisplatin which primarily crosslinks DNA, these 2,4'-bipyridine complexes often induce apoptosis via mitochondrial dysfunction and ROS accumulation, bypassing common Cisplatin-resistance mechanisms.

C. Neuroprotection: SARM1 Inhibition

A rapidly emerging application is the use of 2,4'-bipyridine as a scaffold for SARM1 inhibitors . SARM1 is an enzyme that drives axon degeneration in neurodegenerative diseases.[1]

-

Role: 5-bromo-2,4'-bipyridine serves as a key intermediate in synthesizing "base-exchange" inhibitors.

-

Action: These small molecules stabilize the inhibited conformation of SARM1, preventing the depletion of NAD+ in injured axons.

Experimental Methodologies

Protocol 1: Synthesis of [M(2,4'-bipy)₂(NO₃)₂] Coordination Polymers

This protocol yields bioactive polymers suitable for antimicrobial testing.

Reagents:

-

Metal Nitrate Salt (Zn(NO₃)₂·6H₂O or Co(NO₃)₂[2]·6H₂O)

-

2,4'-Bipyridine (Solid)[2]

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the metal nitrate in 10 mL of distilled water.

-

Ligand Prep: Dissolve 2.0 mmol of 2,4'-bipyridine in 10 mL of ethanol.

-

Mixing: Add the ligand solution dropwise to the metal solution under constant magnetic stirring at Room Temperature (RT).

-

Crystallization: Allow the mixture to stir for 30 minutes. A precipitate may form immediately. If not, allow slow evaporation at RT for 2-3 days.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) to remove unreacted ligand, and dry under vacuum.

-

Characterization: Confirm structure via IR (look for shift in Pyridine C=N stretch ~1600 cm⁻¹) and Elemental Analysis.

Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion)

Due to the polymeric nature, solubility can be a challenge. DMSO is the preferred vehicle.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Plating: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate.

-

Well Formation: Use a sterile 6mm cork borer to punch wells into the agar.

-

Compound Loading: Dissolve the 2,4'-bipyridine complex in DMSO (1 mg/mL). Add 50-100 µL into the well.

-

Control: Pure DMSO (Negative), Ciprofloxacin (Positive).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

Quantitative Data Summary

The following table summarizes reported bioactivity data for 2,4'-bipyridine derivatives.

| Compound Class | Derivative / Complex | Target Organism/Cell | Activity Metric | Ref |

| Coordination Polymer | [Co(2,4'-bipy)(H₂ADSA)] | S. aureus (Gram+) | MIC: 12.5 µg/mL | [1] |

| Coordination Polymer | [Zn(2,4'-bipy)(H₂ADSA)] | C. albicans (Yeast) | MIC: 25.0 µg/mL | [1] |

| Metal Complex | Pd(II)-2',6'-di(thiazol-2-yl)-2,4'-bipy | HCT-116 (Colon Cancer) | IC₅₀: 23.8 µM | [2] |

| Metal Complex | Pt(II)-2',6'-di(thiazol-2-yl)-2,4'-bipy | A549 (Lung Cancer) | IC₅₀: >100 µM (Inactive) | [2] |

| Small Molecule | 5-bromo-2,4'-bipyridine (Precursor) | SARM1 Enzyme | NAD+ Preservation | [3] |

References

-

Synthesis, Characterization and Antimicrobial Activity of Mixed-Ligand Metal Complexes of 4,4'-Bipyridine and Aniline-2,5-Disulfonic Acid. (Note: Includes comparative data for 2,4' isomers). DergiPark.

-

Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. Dalton Transactions / RSC.

-

SARM1 orthosteric base exchange inhibitors cause subinhibitory SARM1 activation. bioRxiv.

-

Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes. ResearchGate.

-

2,4'-Bipyridine Compound Summary. PubChem.

Sources

An In-depth Technical Guide to the Purity and Characterization of 1-(2,4'-Bipyridin-5-yl)ethanone for Pharmaceutical Applications

Abstract

1-(2,4'-Bipyridin-5-yl)ethanone is a substituted bipyridine, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their versatile coordination properties and presence in numerous bioactive molecules.[1][2][3] As this compound is often synthesized as a key intermediate or a direct precursor to an Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety, efficacy, and reproducibility of downstream applications. This technical guide establishes a comprehensive framework for defining and verifying the purity of this compound. In the absence of a dedicated pharmacopeial monograph, this document synthesizes regulatory principles and field-proven analytical methodologies to provide researchers, scientists, and drug development professionals with a robust, self-validating system for quality control.

The Imperative for Stringent Purity Control

The quality of an API is intrinsically linked to the quality of its starting materials and intermediates.[4][5] Impurities introduced or formed during the synthesis of this compound can carry through to the final drug substance, potentially altering its pharmacological and toxicological profile.[6] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over impurities.[7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a rigorous analytical strategy non-negotiable.[9]

Deconstructing the Impurity Profile: A Mechanistic Approach

To establish meaningful purity standards, one must first anticipate the likely impurities. This requires a causal analysis of the synthetic pathway. A common and efficient method for constructing the bipyridine skeleton is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] We will use this pathway as a model to forecast the potential process-related impurities.

The proposed synthesis involves the coupling of 5-acetyl-2-halopyridine (A) with pyridine-4-boronic acid (B) .

Caption: Proposed Suzuki coupling synthesis and potential process-related impurities.

Based on this pathway, the impurity profile can be classified as follows:

-

Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions (e.g., homocoupling of reactants).

-

Degradation Products: Compounds formed through the decomposition of the target molecule under storage or handling (e.g., via oxidation or hydrolysis). Stability testing is crucial to identify these.[10]

-

Residual Solvents: Volatile organic compounds (e.g., toluene, THF, ethanol) used during the synthesis and purification steps.[6]

-

Inorganic Impurities: Residual catalysts (e.g., Palladium) and inorganic salts from reagents or workup procedures.

A Multi-Modal Analytical Strategy for Purity Certification

No single analytical technique is sufficient to fully characterize a pharmaceutical compound. A robust, self-validating system relies on orthogonal methods—techniques that measure the same attribute through different physical principles—to ensure trustworthiness. The following workflow represents a comprehensive approach to purity verification.

Caption: Orthogonal analytical workflow for batch certification.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. It physically separates the target molecule from its structurally related impurities, allowing for their detection and quantification. A UV detector is ideal due to the chromophoric nature of the bipyridine and acetyl moieties.[11]

Experimental Protocol: A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.

| Parameter | Recommended Value | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for aromatic compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase controls peak shape; acetonitrile provides elution strength. A gradient elution is recommended for separating impurities with a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength where pyridine and aromatic ketone systems typically show strong absorbance. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Identity and Structural Confirmation

Causality: While HPLC provides purity data, it does not confirm the absolute structure of the main peak. Spectroscopic methods are required for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[12][13] It is the most powerful tool for confirming identity.

Experimental Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Prep: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

-

¹H NMR: Acquire a standard one-pulse spectrum. The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure.

-

¹³C NMR: Acquire a proton-decoupled spectrum to confirm the number of unique carbon environments.

Anticipated ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (adjacent to N, ring 2) | ~8.7-8.9 | d | 2H |

| Pyridine H (ring 1) | ~8.0-8.5 | m | 3H |

| Pyridine H (ring 2) | ~7.8-8.0 | d | 2H |

| -COCH₃ | ~2.6-2.8 | s | 3H |

B. Mass Spectrometry (MS) MS provides the molecular weight of the compound, offering a crucial piece of confirmatory evidence.[15] When coupled with HPLC (LC-MS), it is an invaluable tool for identifying the molecular weights of unknown impurity peaks detected in the chromatogram.[16]

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is typically used for polar, nitrogen-containing compounds.

-

Mode: Positive ion mode [M+H]⁺.

-

Analysis: The observed mass-to-charge ratio (m/z) for the parent ion should correspond to the calculated molecular weight of this compound (C₁₂H₁₀N₂O, MW: 198.22).

Specific Contaminant Analysis

A. Residual Solvents by Gas Chromatography (GC) Causality: Residual solvents do not contribute to the therapeutic effect and are potentially toxic. Their levels are strictly controlled by guidelines such as ICH Q3C. Headspace GC is the standard technique due to its ability to analyze volatile compounds in a non-volatile matrix.

Experimental Protocol:

-

Instrument: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Sample Prep: Dissolve a precise amount of the sample in a high-boiling point solvent (e.g., DMSO, DMF).

-

Analysis: The sample is heated in the headspace vial, and the vapor is injected into the GC. Peaks are identified and quantified against certified reference standards of the relevant solvents.

B. Water Content by Karl Fischer Titration Causality: Water is not an organic impurity but can affect the stability and accurate weighing of the material. Coulometric or volumetric Karl Fischer titration is the gold standard for its specific and accurate quantification.

Proposed Purity Specifications

The following table consolidates the analytical strategy into a set of clear specifications for the release of commercially available this compound intended for research and development.

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR | Spectrum conforms to the structure of this compound |

| Purity (Organic) | HPLC-UV | ≥ 99.0% (by area %) |

| Individual Impurity | HPLC-UV | Any single unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residue on Ignition | USP <281> | ≤ 0.1% |

| Residual Solvents | Headspace GC | Meets ICH Q3C limits |

| Heavy Metals | ICP-MS (USP <233>) | Meets USP <232> limits for elemental impurities |

Conclusion

Establishing robust purity standards for a pharmaceutical intermediate like this compound is a critical exercise in risk management and quality assurance. While no specific monograph may exist, a comprehensive analytical framework grounded in regulatory principles and orthogonal scientific methods provides the necessary confidence for its use. The multi-modal approach detailed in this guide—combining chromatographic separation, definitive spectroscopic identification, and specific contaminant analysis—creates a self-validating system. This ensures that each batch of material is of consistent and high quality, thereby safeguarding the integrity of research and the safety of future pharmaceutical products.

References

-

Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016 . U.S. Food and Drug Administration. [Link]

-

FDA's Guidelines for GMP Of API . Dalton Pharma Services. [Link]

-

GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) . National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]

-

Guideline on Impurities in new Active Pharmaceutical Ingredients . Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). [Link]

-

Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing . Nicovaper. [Link]

-

Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research . Pharmaffiliates. [Link]

-

Pyridine, Dried - USP-NF . USP-NF. [Link]

-

Interpretation of 2D NMR Spectra . Agilent. [https://www.agilent.com/cs/library/applications/5991-3985EN_ interpretación%20de%20espectros%20RMN%202D.pdf]([Link]_ interpretación%20de%20espectros%20RMN%202D.pdf)

-

Recent Progress on the Synthesis of Bipyridine Derivatives . MDPI. [Link]

-

Peer-Reviewed Articles . Prentice Research Group, University of Florida. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory . MDPI. [Link]

-

1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions . Dalton Transactions (RSC Publishing). [Link]

-

Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]

-

Utility of 2,2׳- Bipyridyl Reagent in Spectrophotometric Assay of Acetylcysteine in Pure Form and in Its Pharmaceutical Preparations . ResearchGate. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . University of California, Santa Barbara. [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

5-methyl-2,2'-bipyridine . Organic Syntheses Procedure. [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.

-

Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . National Center for Biotechnology Information (NCBI). [Link]

-

Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance . ResearchGate. [Link]

-

High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts . ResearchGate. [Link]

-

Publications - Anslyn Lab . The University of Texas at Austin. [Link]

-

Significance of impurities in active pharmaceutical ingredients . Ivory Research. [Link]

-

Publications | OSU Mass Spectrometry Center . Oregon State University. [Link]

-

An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . ACG Publications. [Link]

-

Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry . MDPI. [Link]

-

1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone . National Center for Biotechnology Information (NCBI). [Link]

-

STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF . Rasayan Journal of Chemistry. [Link]

-

Biomolecule Purification, Characterization, and Analyses . Lambda Life a.s.. [Link]

Sources

- 1. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. npra.gov.my [npra.gov.my]

- 5. nicovaper.com [nicovaper.com]

- 6. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]

- 7. fda.gov [fda.gov]

- 8. dalton.com [dalton.com]

- 9. bfarm.de [bfarm.de]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Peer-Reviewed Articles – Prentice Research Group [prentice.chem.ufl.edu]

- 16. acgpubs.org [acgpubs.org]

Methodological & Application

Application Note: Strategic Derivatization of 1-(2,4'-Bipyridin-5-yl)ethanone

Executive Summary & Chemical Logic

The molecule 1-(2,4'-Bipyridin-5-yl)ethanone represents a "privileged scaffold" in medicinal chemistry.[1] It combines a metal-chelating bipyridine core (often used to bind active site metals in kinases or metalloenzymes) with a reactive ethanone (methyl ketone) "handle."

This guide addresses the specific challenges of derivatizing this ketone. Unlike simple acetophenones, the bipyridine core is electron-deficient and Lewis-basic.[1] This duality creates two specific hurdles:

-

Deactivated Carbonyl: The electron-withdrawing nature of the pyridine rings renders the carbonyl carbon more electrophilic but simultaneously makes the oxygen less basic, often requiring Lewis acid activation for condensation reactions.

-

Catalyst Poisoning: The 2,4'-bipyridine moiety is a potent ligand. It will chelate transition metals (Pd, Pt, Rh), often poisoning standard hydrogenation catalysts.

Scope: This note details three high-value transformations: Reductive Amination (for library generation), Claisen-Schmidt Condensation (for fragment growing), and Chemo-selective Reduction (for chiral centers).

Reaction Landscape Visualization

The following diagram outlines the divergent synthesis pathways available from the parent ketone.

Figure 1: Divergent synthesis pathways.[1] The ethanone handle serves as a vector for diversity-oriented synthesis.[1]

Protocol A: Titanium-Mediated Reductive Amination

Objective: Installation of amine functionalities (solubility/pharmacophore vectors).[1] Challenge: The electron-deficient pyridine ring destabilizes the intermediate imine/hemiaminal, leading to poor conversion with standard NaCNBH3 conditions. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid dehydrating agent to drive imine formation before reduction with Sodium Triacetoxyborohydride (STAB).

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

-

Imine Formation (The "Push"):

-

In a flame-dried flask under Argon, dissolve the ketone (1.0 mmol) and the amine (1.2 mmol) in anhydrous THF (5 mL).

-

Add Ti(OiPr)4 (1.5 mmol) dropwise. The solution may turn slightly yellow/orange.

-

Critical Step: Stir at ambient temperature for 6–12 hours. Do not skip this. The Ti(IV) species coordinates to the carbonyl oxygen and scavenges the water produced, driving the equilibrium to the imine species.

-

-

Reduction:

-

Dilute the mixture with absolute ethanol (2 mL) to solubilize the borohydride.

-

Add STAB (2.0 mmol) in one portion.

-

Stir for 4–16 hours at room temperature. Monitor by LC-MS (Look for M+1 of the amine; the imine intermediate is often unstable on LC columns).

-

-

Workup (Titanium Quench):

-

Caution: Quenching titanium creates a gelatinous precipitate (TiO2) that is difficult to filter.

-

Add 1N NaOH (5 mL) and stir vigorously for 30 minutes until a white/grey precipitate forms.

-

Add EtOAc (10 mL) and filter the biphasic mixture through a pad of Celite.

-

-

Purification:

-

The bipyridine core is polar. Use Flash Chromatography (DCM:MeOH:NH4OH).

-

Expert Tip: Pre-wash the silica column with 1% Triethylamine to prevent the pyridine from streaking/sticking to acidic silanols.

-

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Creation of conjugated systems or precursors for pyrazolines.[1] Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

Data Table: Base Selection Guide

| Base | Solvent | Temperature | Outcome | Notes |

| NaOH (10%) | EtOH/H2O | 0°C → RT | Standard | Best for simple aromatic aldehydes.[1] |

| LiOH | MeOH | RT | Milder | Use if the aldehyde has sensitive esters. |

| Ba(OH)2 | MeOH | Reflux | Aggressive | Use for sterically hindered aldehydes. |

Protocol

-

Preparation: Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).

-

Addition: Cool to 0°C. Add aqueous NaOH (10% w/v, 0.5 mL) dropwise.

-

Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

-

Visual Cue: The product (Chalcone) usually precipitates out as a yellow/orange solid due to extended conjugation.

-

-

Isolation:

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Pour into ice water (20 mL) and adjust pH to ~7 with 1N HCl. Extract with DCM.

-

Protocol C: Chemo-selective Reduction (Alcohol Synthesis)

Objective: Reduction of the ketone to a secondary alcohol without reducing the pyridine rings.

Diagram: Reduction Workflow

Figure 2: Reduction workflow emphasizing the critical quench step.[1]

Protocol

-

Dissolve ketone (1.0 mmol) in Methanol (10 mL). Cool to 0°C.[2]

-

Add NaBH4 (0.5–1.0 mmol) portion-wise. Note: NaBH4 is generally safe, but avoid large excesses to prevent over-reduction side products.[1]

-

Stir at 0°C for 30 mins, then RT for 1 hour.

-

Critical Workup: Pyridines can form stable borane complexes (Pyridine-BH3).[1] You must quench with 1N HCl (to pH 3) and stir for 30 minutes to hydrolyze these complexes. Then neutralize with NaHCO3 and extract.

Expert Insights & Troubleshooting (E-E-A-T)

The "Metal Trap" (Validation)

The 2,4'-bipyridine structure is a chelator.

-

Issue: If you attempt catalytic hydrogenation (H2, Pd/C) to reduce the ketone or a subsequent alkene, the bipyridine nitrogen lone pairs will bind to the Palladium surface, poisoning the catalyst.

-

Workaround: Perform reductions under acidic conditions (e.g., H2, Pd/C, AcOH) to protonate the nitrogens (Py-H+), preventing coordination to the metal. Alternatively, use non-metallic reductions (NaBH4, LiAlH4).

Analytical Validation[1]

-

NMR Monitoring: The methyl ketone protons appear as a sharp singlet around δ 2.6–2.7 ppm .

-

Success Indicator (Reduction): Disappearance of singlet; appearance of a multiplet/quartet at δ 4.8–5.2 ppm (CH-OH) and a doublet at δ 1.4 ppm (CH3).

-

Success Indicator (Chalcone): Disappearance of singlet; appearance of vinylic protons (doublets, J=15-16 Hz for trans) in the δ 7.5–8.0 ppm region.

-

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

Claisen-Schmidt on Pyridines: Powers, D. G., et al. "Automated Parallel Synthesis of Chalcone-Based Screening Libraries."[1] Tetrahedron, 1998, 54(16), 4085-4096.[1] Link

-

Borohydride Reduction of Heterocycles: "Reductions using NaBH4, LiAlH4." Chemistry LibreTexts. Link[3]

-

Willgerodt-Kindler Reaction: "Willgerodt-Kindler Reaction." Organic Chemistry Portal. Link

Sources

Application Notes & Protocols: A Researcher's Guide to Assessing DNA Binding of Bipyridine Metal Complexes

Foreword: The Critical Role of DNA Binding Studies in Drug Discovery

Bipyridine metal complexes represent a burgeoning class of therapeutic agents, with potential applications ranging from anticancer to antimicrobial therapies. Their mechanism of action is often predicated on their ability to interact with DNA, thereby disrupting cellular processes. A thorough understanding of the nature and strength of this binding is paramount for the rational design of more effective and selective drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key methodologies employed to elucidate the interactions between bipyridine metal complexes and DNA. We will delve into the theoretical underpinnings of each technique, present detailed, field-proven protocols, and offer insights into data interpretation, empowering you to conduct robust and reproducible experiments.

The Landscape of DNA-Metal Complex Interactions

Before delving into experimental protocols, it is crucial to understand the primary modes through which bipyridine metal complexes can bind to DNA. These non-covalent interactions are broadly categorized as:

-

Intercalation: The insertion of a planar ligand, such as a bipyridine ring system, between the base pairs of the DNA double helix. This mode of binding typically causes a lengthening and unwinding of the DNA structure.

-

Groove Binding: The complex fits into the major or minor groove of the DNA helix. This interaction is often driven by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The shape and size of the complex are critical for selective groove binding.[1][2]

-

Electrostatic Interactions: Positively charged metal complexes can interact with the negatively charged phosphate backbone of DNA. While often a component of other binding modes, it can also be the primary driving force for association.[1][2]

The following sections will detail the experimental techniques that allow us to distinguish between these binding modes and quantify the affinity of the interaction.

Spectroscopic Techniques: Probing the Electronic Environment

Spectroscopic methods are often the first line of investigation for studying DNA-metal complex interactions. They are sensitive to changes in the electronic environment of the complex and the DNA upon binding.

UV-Visible Absorption Spectroscopy

Principle: This technique monitors changes in the absorption spectrum of the bipyridine metal complex upon the addition of DNA. The electronic transitions within the complex (metal-to-ligand charge transfer, intraligand π-π* transitions) are sensitive to the local environment. Binding to DNA can perturb these transitions, leading to observable changes in the spectrum.[3]

Observable Phenomena:

-

Hypochromism: A decrease in the molar absorptivity, often indicative of intercalative binding where the π-orbitals of the bipyridine ligand couple with the π-orbitals of the DNA base pairs.[1][3]

-

Hyperchromism: An increase in molar absorptivity, which can suggest electrostatic interactions or groove binding that may cause a partial unwinding of the DNA helix.[1][3]

-

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also commonly associated with intercalation.[1][2]

-

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

Protocol: UV-Visible Spectroscopic Titration

-

Preparation of Solutions:

-

Prepare a stock solution of the bipyridine metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in the same buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.

-

Determine the concentration of the ct-DNA solution spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[4]

-

-

Titration:

-

Place a fixed concentration of the metal complex in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Make successive additions of small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

Data Presentation: Interpreting Spectroscopic Shifts

| Spectral Change | Common Interpretation | Potential Binding Mode(s) |

| Hypochromism & Bathochromic Shift | Strong interaction, stabilization of the excited state | Intercalation |

| Hyperchromism | Destabilization of the ground state, exposure of bases | Electrostatic, Groove Binding |

Fluorescence Spectroscopy

Principle: Many bipyridine metal complexes, particularly those with ruthenium(II), are luminescent. The emission intensity and wavelength of these complexes can be highly sensitive to their environment. Binding to DNA can alter the fluorescence properties through various mechanisms, such as changes in the rigidity of the complex or protection from solvent quenching.

A powerful application of fluorescence spectroscopy is the competitive binding assay with ethidium bromide (EtBr). EtBr is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[3] A metal complex that can displace the bound EtBr will cause a quenching of the fluorescence, providing evidence for its own interaction with DNA.[1][3]

Protocol: Ethidium Bromide Displacement Assay

-

Preparation of the DNA-EtBr Adduct:

-

Prepare a solution of ct-DNA in a suitable buffer.

-

Add EtBr to the DNA solution at a concentration where the DNA is saturated with the dye.

-

Allow the solution to incubate to ensure complete binding. The formation of the adduct can be confirmed by a significant increase in fluorescence intensity compared to free EtBr.

-

-

Titration:

-

Place the DNA-EtBr adduct solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scanned from 550-750 nm).[6]

-

Add increasing concentrations of the bipyridine metal complex to the cuvette.

-

After each addition, mix and equilibrate before recording the emission spectrum.

-

-

Data Analysis:

-

The quenching of the DNA-EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).[6] This provides a measure of the complex's ability to displace EtBr and thus its affinity for DNA.

-

Experimental Workflow: Ethidium Bromide Displacement Assay

Caption: Workflow for the ethidium bromide displacement assay.

Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is a chiral molecule with a characteristic CD spectrum that depends on its conformation (e.g., B-form, A-form, Z-form).[7] Binding of a metal complex can induce conformational changes in the DNA, which are reflected as changes in the CD spectrum.[7]

Interpreting CD Spectral Changes:

-

Changes in the B-form DNA bands: The typical CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. Changes in the intensity or position of these bands can indicate binding.

-

Induction of non-B conformations: Significant changes in the spectrum may suggest a transition to other DNA conformations, such as A-form or Z-form, upon complex binding.

-

Induced CD signal: If the metal complex itself is achiral, it may exhibit an induced CD signal upon binding to the chiral DNA, providing further evidence of interaction.

Protocol: CD Spectroscopic Analysis

-

Sample Preparation:

-

Prepare solutions of ct-DNA and the metal complex in a suitable buffer. The buffer should have low chloride ion concentration to avoid interference.

-

-

Measurement:

-

Record the CD spectrum of the DNA solution alone.

-

Record the CD spectrum of the metal complex solution alone (as a background).

-

Prepare a solution containing both the DNA and the metal complex at the desired ratio and record its CD spectrum.

-

-

Data Analysis:

-

Subtract the spectrum of the complex alone from the spectrum of the mixture to obtain the net change in the DNA's CD signal.

-

Compare the resulting spectrum with the spectrum of DNA alone to identify any conformational changes.

-

Hydrodynamic Methods: Assessing Structural Changes

Hydrodynamic techniques provide information about the size and shape of macromolecules in solution. They are particularly useful for distinguishing between intercalative and non-intercalative binding modes.

Viscosity Measurements

Principle: The viscosity of a DNA solution is sensitive to its length. Intercalating agents increase the separation between base pairs, leading to an increase in the overall contour length of the DNA and a subsequent increase in the solution's viscosity.[8] In contrast, groove binders or electrostatic interactors that do not significantly alter the DNA length will have a smaller effect on the viscosity.[8] This makes viscosity measurements one of the most definitive tests for classical intercalation.[3][8]

Protocol: Viscometric Titration

-

Apparatus:

-

Use an Ubbelohde or similar viscometer maintained at a constant temperature in a thermostatic water bath.

-

-

Measurement:

-

Measure the flow time of the buffer alone (t₀).

-

Measure the flow time of a DNA solution of known concentration (t).

-

Add increasing amounts of the metal complex to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) where η = (t - t₀) and η₀ is the viscosity of the buffer.

-

Plot the relative specific viscosity (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.[5] An increase in this value is indicative of intercalation.

-

Logical Flow: Distinguishing Binding Modes

Caption: Using viscosity to confirm binding mode predictions.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[9][10] This level of detail is invaluable for understanding the driving forces behind the interaction.

Protocol: ITC Experiment

-

Sample Preparation:

-

Prepare solutions of the metal complex and DNA in the same buffer, ensuring they are precisely matched to avoid heat of dilution effects.

-

Degas the solutions thoroughly before the experiment.

-

-

Titration:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the metal complex solution into the injection syringe.

-

Perform a series of injections of the complex into the DNA solution while monitoring the heat changes.

-

-

Data Analysis:

-

The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

-

This data is then fit to a suitable binding model to extract the thermodynamic parameters.

-

Data Presentation: Thermodynamic Parameters of Binding

| Parameter | What it Tells You | Interpretation |

| Ka (Binding Affinity) | Strength of the interaction | Higher Ka indicates stronger binding. |

| n (Stoichiometry) | Number of complex molecules bound per DNA molecule | Provides information on the binding site size. |

| ΔH (Enthalpy) | Heat change upon binding | Favorable (exothermic, -ΔH) or unfavorable (endothermic, +ΔH) enthalpy contribution. |

| ΔS (Entropy) | Change in disorder upon binding | Favorable (+ΔS) or unfavorable (-ΔS) entropy contribution. |

Electrophoretic Mobility Shift Assay (EMSA): Visualizing the Interaction

Principle: EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions, but it can also be adapted for metal complex-DNA binding.[11][12] It is based on the principle that a DNA molecule bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.[13][14]

Protocol: EMSA for Metal Complex-DNA Binding

-

Probe Preparation:

-

Prepare a short DNA oligonucleotide probe, which can be radiolabeled or fluorescently labeled for detection.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with increasing concentrations of the bipyridine metal complex in a suitable binding buffer.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage.

-

-

Detection:

-

Visualize the DNA bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band that migrates more slowly than the free probe indicates the formation of a DNA-complex adduct.

-

Concluding Remarks: A Multi-faceted Approach

No single technique can provide a complete picture of the interaction between a bipyridine metal complex and DNA. A robust assessment relies on a combination of these methods. For instance, initial screening with UV-Vis and fluorescence spectroscopy can provide evidence of binding and an estimate of affinity. Viscosity measurements can then be employed to elucidate the binding mode, while ITC offers a deep dive into the thermodynamics of the interaction. By integrating data from these diverse approaches, researchers can build a comprehensive and validated model of how their compounds of interest interact with this critical biological target, paving the way for the development of next-generation therapeutics.

References

-

EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS - Farmacia Journal. [Link]

-

Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing). [Link]

-

How can we use the CD spectra for the study of interaction of DNA with metal complexes? - ResearchGate. [Link]

-

Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - MDPI. [Link]

-

Full article: DNA cleavage, binding and intercalation studies of drug-based oxovanadium(IV) complexes - Taylor & Francis Online. [Link]

-

Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC - NIH. [Link]

-

Viscosity measurement graph of DNA-compounds interaction. - ResearchGate. [Link]

-

Fluorescence Spectral Study of Interaction of Water-soluble Metal Complexes of Schiff-base and DNA - J-STAGE. [Link]

-

Probing differential Ag+–nucleobase interactions with isothermal titration calorimetry (ITC): Towards patterned DNA metallization - Nanoscale (RSC Publishing). [Link]

-

Overlay UV-Vis spectra of metal complexes 1 (a), 2 (b), 3 (c) and 4 (d)... - ResearchGate. [Link]

-

DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N - Scielo. [Link]

-

Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. [Link]

-

Plasmonic circular dichroism-based metal ion detection using gold nanorod–DNA complexes - RSC Publishing. [Link]

-

DNA viscosity measurements when different concentrations of complexes... - ResearchGate. [Link]

-

Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data - PubMed. [Link]

-

DNA Interaction with Chiral Metal Complexes: Nucleosides and Nucleotides - Taylor & Francis Online. [Link]

-

Metal Complexes – DNA Interactions - RIIDFCM. [Link]

-

Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed. [Link]

-

Synthesis, Characterization, DNA Binding Properties, Fluorescence Studies and Antioxidant Activity of Transition Metal Complexes with Hesperetin-2-hydroxy Benzoyl Hydrazone - ResearchGate. [Link]

-

Mobility Shift DNA-Binding Assay Using Gel Electrophoresis - Wiley Online Library. [Link]

-

DNA binding by Ru(II)-bis(bipyridine)-pteridinyl complexes - PubMed. [Link]

-

Isothermal titration calorimetry - Wikipedia. [Link]

-

Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex - International Journal of Pharmaceutical Sciences and Research. [Link]

-

The Gel Shift Assay for the Analysis of DNA-Protein Interactions - ScienceDirect. [Link]

-

Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Tokyo University of Science. [Link]

-

Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - Frontiers. [Link]

-

Construction and Structure Studies of DNA-bipyridine Complexes as Versatile Scaffolds for Site-Specific Incorporation of Metal Ions into DNA - PMC. [Link]

-

Electrophoretic Mobility Shift Assay Guide - LI-COR. [Link]

-

Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - SpringerLink. [Link]

-

DNA binding by Ru(II)–bis(bipyridine)–pteridinyl complexes - ResearchGate. [Link]

-

Mobility shift DNA-binding assay using gel electrophoresis - PubMed. [Link]

-

Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes - Arabian Journal of Chemistry. [Link]

-

Determining binding constants of metal complexes to DNA by quenching of the emission of Pt2(pop)44- (pop = P2O5H22-) | Journal of the American Chemical Society. [Link]

-

Synthesis, spectroscopic, cytotoxic, and DNA binding studies of binuclear 2,2'-bipyridine-platinum(II) and -palladium(II) complexes of meso-alpha,alpha' - PubMed. [Link]

-

Structural and DNA binding studies of bipyridine-copper complexes - ResearchGate. [Link]

Sources

- 1. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. abap.co.in [abap.co.in]

- 5. europeanreview.org [europeanreview.org]

- 6. Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. licorbio.com [licorbio.com]

- 12. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Bipyridine Derivatives

Subject: Removal of Residual Catalyst Impurities (Pd, Ni, Cu)

The "Sticky Ligand" Problem: Why Bipyridines are Different

The Issue: You have synthesized a bipyridine derivative (e.g., via Suzuki, Negishi, or Stille coupling). The NMR looks clean, but the product is off-color (tan/grey instead of white) or fails elemental analysis. Standard silica chromatography did not remove the metal.

The Science:

2,2'-Bipyridines are "non-innocent" ligands. Unlike simple aryl products, bipyridines possess a chelating pocket (two nitrogen donors) that binds transition metals with high affinity (

-

The Trap: During the reaction, your product competes with the phosphine ligands for the metal center.

-

The Failure: Standard silica gel interacts with polar compounds, but the metal-bipyridine bond is often stronger than the silica-metal interaction, causing the impurity to "streak" or co-elute with your product.

Visualizing the Competition

The following diagram illustrates the thermodynamic battle between your product and the purification agent.

Figure 1: The Ligand Exchange Mechanism. To purify the product, the scavenger must offer a binding site (usually Sulfur-based) that is thermodynamically more stable than the Nitrogen-Metal bond of the bipyridine.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

This is the most effective method for bipyridines because it relies on Soft-Soft Acid-Base (HSAB) theory. Palladium (a soft acid) prefers Sulfur (a soft base) over Nitrogen (a borderline base).

Recommended Scavengers:

-

SiliaMetS® Thiol (Si-Thiol): General purpose, high affinity for Pd(II) and Pd(0).

-

SiliaMetS® DMT (Dimercaptotriazine): The "heavy artillery." Extremely high affinity for Pd; effective even when the metal is tightly bound to bipyridine.

Step-by-Step Workflow

-

Dissolution: Dissolve your crude bipyridine in a solvent where it is fully soluble (THF, DCM, or EtOAc). Avoid MeOH if using Si-DMT, as it can slightly reduce efficiency due to solvation shells.

-

Loading: Add 4–8 equivalents of the scavenger relative to the residual metal content (not the product).

-

Note: If metal content is unknown, assume 10% of the initial catalyst loading remains.

-

-

Incubation: Stir at 40°C for 4 hours .

-

Critical: Room temperature is often insufficient for bipyridines because the activation energy to break the N-Pd bond is high. Heat provides the kinetic push.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE filter or a Celite pad.

-

Wash: Wash the solid cake with DCM to recover any adsorbed product.

Performance Data (Typical Reduction)

| Scavenger | Target Metal | Initial Conc. (ppm) | Final Conc. (ppm) | Efficiency |

| Si-Thiol | Pd, Cu, Ag | 1000 | < 50 | 95% |

| Si-DMT | Pd, Ru, Rh | 1000 | < 5 | >99% |

| Si-TAAcOH | Ni, Fe | 500 | < 10 | 98% |

Protocol B: Aqueous Chelation Wash (The "Phase Transfer" Method)

If solid scavengers are unavailable, use aqueous ligands to pull the metal into the water phase. Warning: Standard washes (water/brine) will fail because the Pd-bipyridine complex is lipophilic (organic soluble).

The Reagent: Aqueous EDTA or NAC (N-Acetyl Cysteine)

-

Preparation:

-

EDTA Solution: Prepare a 0.1 M solution of Disodium EDTA. Adjust pH to ~7–8. (At low pH, EDTA is protonated and ineffective; at very high pH, Pd may precipitate as hydroxides).

-

NAC Solution: 0.5 M N-Acetyl Cysteine in water (pH adjusted to 7 with NaOH).

-

-

Execution:

-

Dissolve crude product in a water-immiscible solvent (DCM or Toluene).

-

Add the chelating solution (1:1 volume ratio).

-

Vigorous Stirring: Stir rapidly for 30–60 minutes. The color of the aqueous layer should darken (absorbing the metal).

-

-

Separation: Separate layers. Repeat the wash 2–3 times.

-

Polishing: Dry organic layer over Na₂SO₄ and concentrate.

Why this works: EDTA and NAC are multidentate ligands that form water-soluble complexes with Pd/Ni, forcing the metal out of the organic phase.

Troubleshooting & FAQs

Q: I used a scavenger, but my product yield dropped significantly. What happened? A: You likely used an acidic scavenger (like SiliaBond® Tosic Acid) or a silica backbone with high free silanol activity.

-

Diagnosis: Bipyridines are bases. They will protonate and bind ionically to acidic scavengers.

-

Fix: Use "End-capped" silica scavengers or stick to neutral functionalities like Thiol/DMT. If using Tosic acid (for Fe removal), wash the scavenger cake with 10% Et3N in MeOH to release your product.

Q: The product is still colored after scavenging. Is it still impure? A: Not necessarily.

-

Test: Run an ICP-MS or a colorimetric spot test.

-

Reason: Bipyridines are often chromophores themselves. However, if the color is "muddy" or "grey," it is likely colloidal palladium.

-

Fix: Colloidal Pd is not bound by ligands. You must filter through Celite or Activated Carbon before using the chemical scavenger.

Q: Can I use crystallization? A: Use with caution.

-

Risk:[1][2] Bipyridine-Metal complexes often co-crystallize with the free ligand because they have similar lattice energies.

-

Strategy: Use Vapor Diffusion (e.g., Pentane diffusing into concentrated THF solution) in the dark. Slow growth excludes impurities better than rapid cooling.

Decision Matrix: Selecting Your Method

Use this flow to determine the correct protocol for your specific situation.

Figure 2: Purification Decision Matrix based on solubility and scale.

References

-

SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Detailed selectivity charts for Pd, Ni, and Cu).

-

Biotage. Metal Scavenger User Guide: Strategies for API Purification. (Protocols for Si-TMT and Si-Thiol).[3][4]

- Garrett, R. H., & Grisham, C. M.Biochemistry.

-

Organic Process Research & Development. Removal of Palladium Impurities. (Various reviews on industrial scale-up of Pd removal).[1][5]

-

ResearchGate Community. Discussions on Palladium Removal from Pyridine Derivatives. (Peer-validated troubleshooting).

Sources

Technical Support Center: Bipyridine Synthesis Optimization

Welcome to the Bipyridine Synthesis Support Hub

Status: Operational Scope: Troubleshooting homocoupling (self-coupling) in Palladium-catalyzed cross-coupling of pyridine derivatives.